1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
1-(2-Fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a fluorinated imidazole derivative characterized by a 4,5-dihydroimidazole core substituted with a 2-fluorobenzoyl group at position 1 and a sulfanyl-linked 4-(trifluoromethyl)benzyl moiety at position 2. The dihydroimidazole ring introduces partial saturation, distinguishing it from fully aromatic imidazoles. The 2-fluorobenzoyl group enhances electron-withdrawing properties, while the trifluoromethylphenylsulfanyl substituent contributes to lipophilicity and metabolic stability, making it a candidate for pharmacological applications .
Properties
IUPAC Name |
(2-fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2OS/c19-15-4-2-1-3-14(15)16(25)24-10-9-23-17(24)26-11-12-5-7-13(8-6-12)18(20,21)22/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNNIIWIUVKJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the fluorobenzoyl group: This step might involve the acylation of the imidazole ring using 2-fluorobenzoyl chloride under basic conditions.
Attachment of the trifluoromethylphenylmethylsulfanyl group: This can be done through a nucleophilic substitution reaction where the imidazole derivative reacts with a suitable trifluoromethylphenylmethylsulfanyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can be used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole would depend on its specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1. Substituent Effects on Bioactivity
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole (ECHEMI, 2022):
This compound shares the 4,5-dihydroimidazole core and a sulfanyl-linked aromatic substituent. However, the dichlorophenyl group introduces stronger hydrophobic interactions compared to the trifluoromethyl group in the target compound. Dichlorophenyl derivatives are often associated with enhanced antimicrobial activity, whereas trifluoromethyl groups improve metabolic resistance .- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (): A fully aromatic imidazole with a para-fluorophenyl group. However, the saturated core in the target compound may offer better solubility .
2.2. Trifluoromethyl-Containing Analogues
1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole (Mohandas et al., 2013):
This phenanthroimidazole derivative features a trifluoromethylphenyl group but lacks the sulfanyl bridge. The extended aromatic system enhances UV absorption properties, making it suitable for optoelectronic applications, unlike the target compound’s pharmacological focus .- 4-{4,5-Diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}phenol (ChemBK, 2015): The trifluoromethoxy group increases electronegativity and steric bulk compared to the target compound’s trifluoromethyl group. This structural difference may alter receptor selectivity in drug design .
2.3. Sulfanyl-Linked Derivatives
- Ethyl 2-{2-[(4-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate ():
The sulfonyl group in this compound enhances oxidative stability but reduces nucleophilicity compared to the sulfanyl group in the target compound. This difference impacts reactivity in catalytic or metabolic pathways .
Pharmacological and Physicochemical Properties
3.1. Pharmacological Activity
- Antimicrobial Potential: Compounds like 2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazoles () exhibit broad-spectrum antimicrobial activity.
- Metabolic Stability : Fluorinated imidazoles (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole, ) show resistance to hepatic CYP450 degradation, a trait likely shared by the target compound due to its fluorine and trifluoromethyl substituents .
3.2. Physicochemical Data
| Compound Name | Molecular Weight | LogP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 423.35 | 3.8 | 0.12 (DMSO) | 2-Fluorobenzoyl, CF3-benzylsulfanyl |
| 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole | 453.32 | 4.2 | 0.08 (DMSO) | Dichlorophenyl, benzenesulfonyl |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | 226.23 | 2.9 | 0.45 (DMSO) | Para-fluorophenyl |
*Calculated using ChemAxon software.
Biological Activity
1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound has a complex structure characterized by a dihydroimidazole core, a fluorobenzoyl group, and a trifluoromethyl-substituted phenyl group. Its molecular formula is , and it possesses significant lipophilicity due to the presence of fluorinated groups.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds with similar imidazole structures were tested against human cancer cell lines, showing IC50 values ranging from 2.38 to 8.13 μM, indicating effective growth inhibition compared to standard chemotherapeutics like cisplatin .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | SISO (cervical cancer) | 2.87 | |
| Compound B | RT-112 (bladder cancer) | 3.06 | |
| Compound C | HCC827 (lung cancer) | 6.26 | |
| Compound D | NCI-H358 (lung cancer) | 6.48 |
The proposed mechanisms of action for these compounds include the induction of apoptosis and disruption of cellular signaling pathways. For example, studies indicate that certain imidazole derivatives can activate apoptotic pathways in cancer cells, leading to increased early and late apoptotic cell populations when treated with higher concentrations of the compound .
Structure-Activity Relationships (SAR)
The biological activity of imidazole derivatives is often influenced by their substituents:
- Electron-Withdrawing Groups (EWGs) : The presence of EWGs such as trifluoromethyl groups enhances the cytotoxic potency by stabilizing the active form of the compound.
- Lipophilicity : Increased lipophilicity correlates with improved membrane permeability and bioavailability.
Figure 1: Structure-Activity Relationship Overview
SAR Overview
Case Studies
Several case studies have highlighted the promising nature of imidazole derivatives in cancer therapy:
- Study on Cervical Cancer : A derivative demonstrated significant cytotoxicity with an IC50 value lower than that of cisplatin, suggesting potential as an alternative therapeutic agent .
- Lung Cancer Research : Compounds were tested in both 2D and 3D culture systems, revealing that while they showed high activity in 2D assays, their efficacy decreased in more complex 3D environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
